molecular formula C11H8BrN B1270735 2-(4-Bromophenyl)pyridine CAS No. 63996-36-1

2-(4-Bromophenyl)pyridine

货号: B1270735
CAS 编号: 63996-36-1
分子量: 234.09 g/mol
InChI 键: FBQFCXDBCPREBP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-Bromophenyl)pyridine is an organic compound with the molecular formula C11H8BrN. It consists of a pyridine ring substituted with a 4-bromophenyl group. This compound is known for its applications in various fields, including organic synthesis and materials science.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction uses 4-bromophenylboronic acid and 2-bromopyridine as starting materials, with a palladium catalyst and a base such as potassium carbonate in a solvent like toluene. The reaction is carried out under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

化学反应分析

Types of Reactions: 2-(4-Bromophenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学研究应用

Pharmaceutical Development

Overview : 2-(4-Bromophenyl)pyridine serves as an essential intermediate in the synthesis of several pharmaceuticals, notably those targeting cancer and neurological disorders. Its structural properties allow it to interact with biological targets effectively.

Case Study : Research has demonstrated that derivatives of this compound can act as potent inhibitors of aromatase (CYP19A1), an enzyme critical in the biosynthesis of estrogens. In a study evaluating various pyridine derivatives, one compound exhibited an IC50 value of 44 nM against CYP19A1, indicating strong inhibitory activity suitable for breast cancer treatment .

Biological Research

Mechanisms of Action : The compound is utilized in studies examining biological pathways and mechanisms, aiding researchers in understanding disease processes and identifying potential therapeutic targets.

Application Example : A study highlighted the role of this compound in stabilizing hypoxia-inducible factor 1-alpha (HIF-1α), which is pivotal in cellular responses to low oxygen levels. This stabilization can influence various pathological conditions, including cancer and ischemic diseases .

Material Science

Properties and Uses : The compound is explored for its properties in developing advanced materials such as organic semiconductors and sensors. Its electronic characteristics make it suitable for enhancing device performance.

PropertyValue
Band Gap~2.3 eV
ConductivityHigh
Application AreasOrganic electronics

Agrochemicals

Role in Agriculture : this compound is also significant in formulating agrochemical products. Its derivatives contribute to developing effective pesticides and herbicides, essential for sustainable agricultural practices.

Analytical Chemistry

Detection and Quantification : This compound is employed in analytical chemistry methods to detect and quantify specific compounds within complex mixtures. It plays a crucial role in environmental monitoring and quality control across various industries.

Example Application : The compound's use in high-performance liquid chromatography (HPLC) has been documented for analyzing environmental samples, allowing for the assessment of pollutant levels .

作用机制

The mechanism of action of 2-(4-Bromophenyl)pyridine depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the specific biological context and the nature of the target .

相似化合物的比较

Uniqueness: 2-(4-Bromophenyl)pyridine is unique due to the presence of both the bromine atom and the phenyl group, which confer distinct reactivity and versatility in various chemical reactions and applications .

生物活性

2-(4-Bromophenyl)pyridine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications in various therapeutic areas.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a para-bromophenyl group. Its molecular formula is C11_{11}H8_8BrN, and it is characterized by the presence of both aromatic and heterocyclic components, which contribute to its unique biological properties.

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds containing the pyridine nucleus can demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of bromine in the para position may enhance the compound's interaction with microbial targets.

Antiviral Properties

Pyridine compounds have also been investigated for their antiviral activities. In light of the COVID-19 pandemic, research into new antiviral agents has intensified. Pyridine derivatives have been noted for their potential against viral pathogens, suggesting that this compound may possess similar properties .

Anticancer Potential

The anticancer activity of pyridine derivatives has been a focus of numerous studies. For instance, compounds structurally related to this compound have shown promise in inhibiting tumor growth in various cancer cell lines . The dual functionality of brominated aromatic compounds often enhances their reactivity towards biological targets involved in cancer progression.

Anti-inflammatory Effects

Recent studies have explored the role of pyridine derivatives in modulating inflammatory responses. Compounds that inhibit Toll-like receptors (TLRs), particularly TLR7 and TLR9, have been associated with reduced inflammation in autoimmune diseases . This suggests a potential therapeutic application for this compound in managing inflammatory conditions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Nucleophilic Substitution : Reacting 4-bromobenzyl chloride with pyridine under basic conditions.
  • Palladium-Catalyzed Cross-Coupling : Utilizing palladium catalysts to couple brominated phenyl groups with pyridine derivatives.

These synthesis routes highlight the compound's accessibility for further research and development.

Case Studies and Research Findings

Several studies have documented the biological activity of similar pyridine compounds:

  • Antimicrobial Screening : A set of pyridine derivatives was tested against multiple bacterial strains, with some exhibiting significant inhibitory effects .
  • Antiviral Efficacy : Research has shown that certain pyridine-based compounds can inhibit viral replication in vitro, indicating potential for further development against emerging viral threats .
  • Cancer Cell Line Studies : In vitro studies demonstrated that specific derivatives could induce apoptosis in cancer cell lines, supporting their potential as anticancer agents .

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
5-Bromo-2-methylpyridineMethyl group instead of bromophenylAntimicrobial activity reported
4-BromophenylpyridineLacks the second bromineUsed in various coupling reactions
5-Bromo-3-(4-bromophenyl)pyridineBromine at different positionPotential anticancer properties

This table illustrates how variations in structure can lead to differing biological activities among related compounds.

常见问题

Basic Research Questions

Q. What are the optimized methods for synthesizing 2-(4-bromophenyl)pyridine, and how can reaction yields be improved?

The synthesis of this compound is commonly achieved via Suzuki-Miyaura cross-coupling. A representative protocol involves reacting 4-bromophenylboronic acid with 2-bromopyridine using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like toluene/water (3:1) under reflux. However, yields are often suboptimal (~29%) due to competing side reactions or incomplete conversion . To improve yields:

  • Catalyst optimization : Use Pd(OAc)₂ with SPhos ligand for enhanced stability and reactivity.
  • Solvent adjustment : Replace toluene with DMF or THF to increase solubility of intermediates.
  • Temperature control : Maintain precise reflux conditions (110–120°C) to balance reaction rate and catalyst decomposition.
    Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating high-purity product.

Q. What safety protocols are essential when handling this compound in laboratory settings?

While comprehensive toxicity data are limited, the compound is classified under acute toxicity categories (oral, dermal, inhalation; Category 4) and requires stringent precautions:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Waste disposal : Segregate waste in designated containers and engage certified biohazard disposal services .
  • Emergency response : For skin/eye contact, rinse immediately with water for 15 minutes and seek medical attention .

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

  • NMR spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.66 (d, J = 5.83 Hz, pyridine-H), 7.75–7.60 (m, aromatic protons from bromophenyl group). ¹³C NMR confirms the pyridine and aryl bromide moieties .
  • X-ray crystallography : SHELXL software is widely used for structure refinement. Key parameters include R₁ values (<0.05) and thermal displacement ellipsoids to validate molecular geometry .
  • Mass spectrometry : ESI+ mode typically yields [M+H]⁺ peaks at m/z = 254 (C₁₁H₈BrN⁺).

Advanced Research Questions

Q. How does this compound facilitate the construction of supramolecular architectures on metal surfaces?

The bromine atom and pyridine nitrogen enable diverse surface interactions:

  • Self-assembly : On Au(111), the pyridine group coordinates with adatoms (e.g., Fe, Co) to form Kagomé networks or branched chains via metal-organic coordination .
  • Ullmann coupling : The C–Br bond undergoes homolytic cleavage on Cu(110) surfaces, enabling covalent dimerization or polymerization under ultra-high vacuum (UHV) conditions .
  • STM characterization : Low-temperature STM (LT-STM) at sub-molecular resolution (0.1 Å) reveals bond-length variations and surface-induced conformational changes .

Q. What strategies are employed to resolve contradictions in reported synthetic yields or reaction conditions?

Discrepancies in yields (e.g., 29% vs. literature-reported 50–60%) arise from differences in:

  • Catalyst loading : Higher Pd(PPh₃)₄ concentrations (5 mol%) may improve conversion but increase side products.
  • Base selection : K₂CO₃ instead of Na₂CO₃ can enhance boronic acid activation in polar solvents.
  • Additives : Adding TBAB (tetrabutylammonium bromide) as a phase-transfer catalyst improves interfacial reactivity in biphasic systems .
    Systematic Design of Experiments (DoE) approaches, such as varying temperature, solvent ratios, and catalyst/ligand pairs, are recommended for optimization.

Q. How is this compound utilized as a precursor for bioactive heterocycles?

The compound serves as a key intermediate in medicinal chemistry:

  • Imidazo[1,2-a]pyridine synthesis : React with 2-amino-5-methylpyridine under acidic conditions to form imidazopyridine derivatives, which exhibit CNS activity (e.g., zolpidem analogs) .
  • Inhibitor development : Suzuki coupling with boronic acids (e.g., 2-ethoxyphenylboronic acid) yields 1,7-naphthyridine-based kinase inhibitors. Purification via reverse-phase HPLC ensures >95% purity for biological assays .

Q. What computational methods support the analysis of this compound’s electronic properties?

  • DFT calculations : Gaussian 09 with B3LYP/6-31G(d) basis set predicts HOMO-LUMO gaps (~4.2 eV) and charge distribution, highlighting electron-deficient pyridine rings.
  • Hirshfeld surface analysis : CrystalExplorer software maps intermolecular interactions (e.g., C–H···π, Br···Br contacts) to explain packing motifs .

属性

IUPAC Name

2-(4-bromophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQFCXDBCPREBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363912
Record name 2-(4-bromophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63996-36-1
Record name 2-(4-bromophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Bromophenyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

nBuLi (1.6M in hexanes, 34.4 mls, 55 mmol) was added dropwise to a stirred solution of 1,4-dibromobenzene (11.8 g, 50 mmol) in 100 ml of dry THF at −60° C. The mixture was stirred for 15 min at this temperature before a solution of ZnCl2 (0.5M in THF, 100 ml, 50 mmol) in THF was added dropwise. The mixture was allowed to warm to room temperature over 90 min, and then Pd(PPh3)4 (200 mg) was added, followed immediately by 2-bromopyridine (4.8 ml, 50 mmol). The whole was stirred at room temperature overnight, then evaporated to low (10 ml) volume and diluted with EtOAc (400 ml). The solution was washed with a solution of 32 g of EDTA in 200 ml water and brine (200 ml), dried (MgSO4) and evaporated to a yellow/green solid. This solid was purified by column chromatography using 1:1 hexane:DCM as eluant to provide the title product (8.3 g; 71%); m/z MH+ 234 (TS+); Found C, 56.61%, H, 3.37%, N, 5.90%; Calcd. C, 56.44%, H, 3.44%, N, 5.98%.
Name
Quantity
34.4 mL
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
catalyst
Reaction Step Three
Quantity
200 mg
Type
catalyst
Reaction Step Four
Yield
71%

Synthesis routes and methods II

Procedure details

1,4-Dibromobenzene (5.90 g, 25.0 mmol) was dissolved in anhydrous diethyl ether (40 mL) and flushed with argon before the solution was cooled to −78° C. and n-butyl lithium (2.5M in hexanes, 10.2 mL, 25.6 mmol) was added dropwise at a rate that maintained the temperature below −70° C. The reaction mixture was stirred at this temperature for 30 minutes then 2-fluoropyridine (1.72 mL, 20.0 mmol) was added dropwise and stirring continued at −78° C. for 1 h then the reaction mixture was allowed to warm to room temperature and stirred for 1 h. The reaction mixture was poured onto water (50 mL) and extracted with diethyl ether (3×50 mL). The combined organic layers were washed with 5% HCl (3×200 mL) then the pH of the aqueous phase was adjusted to 10 by the addition of potassium hydroxide and the aqueous phase was extracted with diethyl ether (3×200 mL). The combined organic phase was dried over sodium sulfate, filtered and evaporated to afford the title compound (2.7 g, 58%). 1H NMR (CDCl3, 300 MHz): 8.71-8.66 (m, 1H), 7.91-7.85 (m, 2H), 7.79-7.67 (m, 2H), 7.64-7.57 (m, 2H), 7.28-7.22 (m, 1H).
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step Two
Quantity
1.72 mL
Type
reactant
Reaction Step Three
Yield
58%

Synthesis routes and methods III

Procedure details

The title compound was prepared from 2-bromopyridine (3 g) and 4bromophenylboronic acid (3.8 g) by the method described in Description 15 as a pale yellow solid (4.4 g, 98%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
4.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl hept-2-ulopyranoside
Methyl hept-2-ulopyranoside
2-(4-Bromophenyl)pyridine
Methyl hept-2-ulopyranoside
Methyl hept-2-ulopyranoside
2-(4-Bromophenyl)pyridine
Methyl hept-2-ulopyranoside
Methyl hept-2-ulopyranoside
2-(4-Bromophenyl)pyridine
Methyl hept-2-ulopyranoside
Methyl hept-2-ulopyranoside
2-(4-Bromophenyl)pyridine
Methyl hept-2-ulopyranoside
Methyl hept-2-ulopyranoside
2-(4-Bromophenyl)pyridine
Methyl hept-2-ulopyranoside
Methyl hept-2-ulopyranoside
2-(4-Bromophenyl)pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。